molecular formula C22H20N6O5 B2767597 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 912618-01-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2767597
CAS No.: 912618-01-0
M. Wt: 448.439
InChI Key: QSSDOIOSNLMVAD-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a potent and selective small molecule kinase inhibitor. Its core structure is based on a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, a well-characterized pharmacophore known to act as an ATP-competitive inhibitor for a range of protein kinases [https://pubmed.ncbi.nlm.nih.gov/29149851/]. The specific substitution pattern on this scaffold, particularly the 4-ethoxyphenyl group at the 3-position, is designed to confer high affinity and selectivity, potentially targeting kinases involved in critical cellular signaling pathways such as those regulating proliferation and survival. The compound's primary research value lies in its utility as a chemical probe to dissect kinase-dependent signaling cascades in various disease models. Researchers can employ this inhibitor in in vitro enzymatic assays to determine inhibitory constants (IC50/Ki) and in cell-based assays to investigate the phenotypic consequences of specific kinase inhibition, such as effects on cell cycle progression, apoptosis, and migration [https://www.nature.com/articles/s41573-021-00252-y]. The inclusion of the benzo[d][1,3]dioxole (piperonyl) group, linked via an acetamide, is a common strategy in medicinal chemistry to optimize pharmacokinetic properties and can contribute to enhanced cell permeability, making it suitable for cellular and translational research applications. This compound is intended for research use only to explore fundamental biology and validate kinases as therapeutic targets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O5/c1-2-31-16-6-4-15(5-7-16)28-21-20(25-26-28)22(30)27(12-24-21)11-19(29)23-10-14-3-8-17-18(9-14)33-13-32-17/h3-9,12H,2,10-11,13H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSDOIOSNLMVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo[d][1,3]dioxole moiety linked to a triazolo-pyrimidine framework. The molecular formula is C22H24N4O4C_{22}H_{24}N_{4}O_{4}, with a molecular weight of approximately 396.46 g/mol.

PropertyValue
Molecular FormulaC22H24N4O4
Molecular Weight396.46 g/mol
CAS Number944775-76-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The benzo[d][1,3]dioxole unit is synthesized through the condensation of appropriate aldehydes with dioxole derivatives, followed by the attachment of the triazolo-pyrimidine segment through coupling reactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 = 4.93 μM
  • MDA-MB231 (Triple-negative Breast Cancer) : IC50 = 27.66 μM

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism involves interaction with key cellular pathways:

  • Inhibition of PI3K/Akt Pathway : The compound has shown promising results in inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Case Studies

A comprehensive study evaluated the effects of this compound on various cancer cell lines. The results revealed:

  • Dose-dependent Inhibition : Higher concentrations correlated with increased cytotoxicity.
  • Selectivity : The compound exhibited selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.

Table: Summary of Biological Activity

Cell LineIC50 (μM)Mechanism
MCF-74.93Apoptosis induction
MDA-MB23127.66PI3K/Akt pathway inhibition
Normal Fibroblasts>100Minimal toxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The triazolopyrimidine scaffold is shared among several compounds in the literature, with variations in substituents influencing physicochemical and biological properties:

Compound (Reference) Core Structure Substituents (R1, R2) Key Features
Target Compound Triazolo[4,5-d]pyrimidine R1: Benzo[d][1,3]dioxol-5-ylmethyl; R2: 4-ethoxyphenyl Enhanced metabolic stability (methylenedioxyphenyl); moderate lipophilicity (ethoxy group).
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide Triazolo[4,5-d]pyrimidine R1: 2-chlorophenylmethyl; R2: benzyl Chlorophenyl group may increase halogen bonding; benzyl group enhances lipophilicity.
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine R1: 4-cyanobenzylidene; R2: 5-methylfuran Electron-withdrawing cyano group improves solubility; furan enhances π-π interactions.

Key Observations:

  • Metabolic Stability : The benzo[d][1,3]dioxol group in the target compound may reduce oxidative metabolism compared to simpler phenyl rings, as seen in catechol bioisosteres .

Physicochemical Properties

  • Lipophilicity: The 4-ethoxyphenyl substituent increases logP compared to compounds with polar groups (e.g., cyano in ) but remains less lipophilic than benzyl-substituted analogues (e.g., ).
  • Spectral Characterization : Similar to and , the target compound’s structure would likely be confirmed via ¹H NMR (e.g., methylenedioxy protons at δ ~5.9–6.0 ppm) and IR (C=O stretch at ~1700 cm⁻¹) .

Q & A

Q. What are the critical steps in synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide?

The synthesis involves multi-step organic reactions:

  • Step 1: Formation of the triazolopyrimidine core via cyclization of precursor amines under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .
  • Step 2: Introduction of the 4-ethoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and inert atmospheres .
  • Step 3: Acetamide linkage formation between the triazolopyrimidine and benzodioxole moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Key Considerations: Temperature control (±2°C) and purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) are critical to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity?

A combination of spectroscopic and analytical methods is essential:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regiochemistry of the triazole ring and substitution patterns .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]+^+ = 493.18) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the benzodioxole and triazolopyrimidine regions .
    Data Cross-Validation: Discrepancies in 1^1H NMR splitting patterns may indicate impurities; orthogonal HPLC-MS analysis is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

Contradictions often arise from assay-specific conditions or off-target effects. A systematic approach includes:

  • Orthogonal Assays: Compare enzyme inhibition (e.g., kinase activity) with cell-based viability assays (e.g., MTT) to distinguish direct vs. indirect effects .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing the 4-ethoxyphenyl with halogenated aryl groups) to isolate contributions of specific substituents .
  • Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate experimental IC50_{50} discrepancies .

Q. What methodologies optimize reaction yields for large-scale synthesis?

Optimization strategies focus on:

  • Solvent Screening: Test aprotic (DMF, DMSO) vs. protic (ethanol) solvents to balance reaction rate and byproduct formation .
  • Catalyst Loading: Titrate Pd(PPh3_3)4_4 (0.5–2 mol%) in coupling steps to minimize costs while maintaining >80% yield .
  • Scale-Up Adjustments: Use continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation and reproducibility .

Mechanistic and Functional Studies

Q. How can the mechanism of action be elucidated for this compound?

A tiered experimental design is recommended:

  • Target Identification: Perform affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics .
  • Pathway Analysis: Use transcriptomics (RNA-seq) on treated cell lines to identify dysregulated pathways (e.g., apoptosis or inflammation) .
  • Kinetic Studies: Measure time-dependent inhibition of purified enzymes (e.g., COX-2 or kinases) to determine KiK_i and mode of inhibition (competitive vs. allosteric) .

Q. What strategies address stability issues in aqueous buffers?

Instability in aqueous media (e.g., hydrolysis of the acetamide bond) can be mitigated by:

  • pH Optimization: Maintain buffers at pH 6.5–7.5 to reduce nucleophilic attack on the carbonyl group .
  • Lyophilization: Store the compound as a lyophilized powder in inert atmospheres (argon) to prevent degradation .
  • Prodrug Design: Introduce hydrolytically stable prodrug moieties (e.g., tert-butyl esters) that cleave in target tissues .

Addressing Advanced Methodological Challenges

Q. How to design experiments for in vivo toxicity profiling?

  • Acute Toxicity: Administer escalating doses (10–100 mg/kg) in rodent models, monitoring liver/kidney biomarkers (ALT, BUN) .
  • Metabolite Tracking: Use 14^{14}C-labeled compound with accelerator mass spectrometry (AMS) to identify toxic metabolites .
  • Histopathology: Compare tissue sections (e.g., heart, liver) between treated and control groups at 24h and 7d post-dose .

Q. What computational tools predict metabolic pathways?

  • Software: Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism predictions .
  • Validation: Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .

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